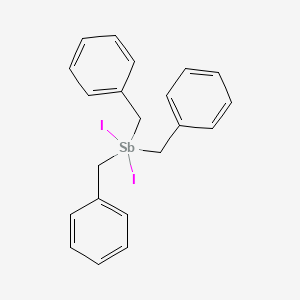![molecular formula C22H42F4O B14269123 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane CAS No. 165318-16-1](/img/structure/B14269123.png)
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is a fluorinated organic compound characterized by the presence of a tetrafluoroethoxy group attached to a nonadecane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, resistance to degradation, and unique reactivity patterns, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane typically involves the reaction of nonadecane with a tetrafluoroethoxy-containing reagent. One common method is the nucleophilic substitution reaction where a suitable leaving group on the nonadecane is replaced by the tetrafluoroethoxy group. This reaction is often carried out under anhydrous conditions and may require the use of a strong base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
科学的研究の応用
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems due to its fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as hydrophobicity and chemical resistance.
作用機序
The mechanism of action of 9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is influenced by its fluorinated structure. Fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl benzyl ether
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- Isopropyl 1,1,2,2-tetrafluoroethyl ether
Uniqueness
9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane is unique due to its long nonadecane backbone combined with the tetrafluoroethoxy group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and chemical stability, which may not be present in shorter-chain or non-fluorinated analogs.
特性
CAS番号 |
165318-16-1 |
|---|---|
分子式 |
C22H42F4O |
分子量 |
398.6 g/mol |
IUPAC名 |
9-(1,1,2,2-tetrafluoroethoxymethyl)nonadecane |
InChI |
InChI=1S/C22H42F4O/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-27-22(25,26)21(23)24/h20-21H,3-19H2,1-2H3 |
InChIキー |
TYECJZZHNQZSAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)

phosphanium chloride](/img/structure/B14269078.png)



![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
phosphane](/img/structure/B14269108.png)



